molecular formula C24H26 B12655861 2-(1,3-Diphenylbutyl)-p-xylene CAS No. 84255-44-7

2-(1,3-Diphenylbutyl)-p-xylene

Cat. No.: B12655861
CAS No.: 84255-44-7
M. Wt: 314.5 g/mol
InChI Key: ABXLPLLAOXKDDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-diphenylbutyl)-p-xylene typically involves the alkylation of p-xylene with 1,3-diphenylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-diphenylbutyl)-p-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-diphenylbutyl)-p-xylene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,3-diphenylbutyl)-p-xylene exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-diphenylpropyl)-p-xylene
  • 2-(1,3-diphenylbutyl)-m-xylene
  • 2-(1,3-diphenylbutyl)-o-xylene

Uniqueness

2-(1,3-diphenylbutyl)-p-xylene is unique due to its specific substitution pattern on the xylene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

84255-44-7

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

2-(1,3-diphenylbutyl)-1,4-dimethylbenzene

InChI

InChI=1S/C24H26/c1-18-14-15-19(2)23(16-18)24(22-12-8-5-9-13-22)17-20(3)21-10-6-4-7-11-21/h4-16,20,24H,17H2,1-3H3

InChI Key

ABXLPLLAOXKDDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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